Methyl 7-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 7-(4-fluorophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a mercapto group, and a carboxylate ester. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with thiourea to form the pyrido[2,3-d]pyrimidine core. The final step involves esterification with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methyl 7-(4-fluorophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
- Methyl 7-(4-chlorophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Methyl 7-(4-bromophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness: The presence of the fluorophenyl group in Methyl 7-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. This uniqueness can be leveraged in designing compounds with specific biological activities.
Properties
IUPAC Name |
methyl 7-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c1-12-4-3-5-15(10-12)26-19-18(20(27)25-22(26)30)16(21(28)29-2)11-17(24-19)13-6-8-14(23)9-7-13/h3-11H,1-2H3,(H,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVJLJKTGWMKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(=O)OC)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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